molecular formula C14H19BClNO3 B13986319 2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13986319
M. Wt: 295.57 g/mol
InChI Key: QUQRWUHYSDECPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling

Preparation Methods

The synthesis of 2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Chlorination: Introduction of the chlorine atom at the desired position on the benzamide ring.

    Methylation: Introduction of the methyl group to the nitrogen atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.

    Industry: Used in the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in coupling reactions, allowing the formation of new carbon-carbon bonds. The chlorine atom can be substituted with other nucleophiles, enabling further functionalization of the molecule. The methyl group on the nitrogen atom can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds include other boronic acid derivatives, such as:

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

What sets 2-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide apart is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in various fields .

Properties

Molecular Formula

C14H19BClNO3

Molecular Weight

295.57 g/mol

IUPAC Name

2-chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18)

InChI Key

QUQRWUHYSDECPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.